molecular formula C18H16N2O4S B2686476 Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 403727-66-2

Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2686476
CAS No.: 403727-66-2
M. Wt: 356.4
InChI Key: IVLOTPJIUGLJFI-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallographic Studies

The synthesis of related compounds to Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate demonstrates the ongoing research interest in developing novel methods for the synthesis of complex heterocyclic compounds. For example, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. This process involved the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, showcasing the compound's synthetic versatility and potential for further functionalization (Kovalenko et al., 2019).

Cyclization and Heterocyclic Compound Formation

Cyclization reactions are fundamental in the synthesis of quinazoline derivatives, as illustrated by Proctor, Ross, and Tapia (1972), who explored the cyclization of amino-acid derivatives to tetrahydroquinolin-4-ones. Such reactions underline the structural diversity achievable through cyclization, contributing to the development of new chemical entities with potential biological activities (Proctor, Ross, & Tapia, 1972).

Biological Activity and Molecular Docking Studies

The exploration of biological activities and interaction mechanisms of quinazoline derivatives represents a significant area of research. Kovalenko et al. (2020) conducted molecular docking simulations to identify potential Hepatitis B Virus (HBV) replication inhibitors. Their work demonstrated that specific quinazoline derivatives exhibit high inhibition of HBV replication, indicating the potential therapeutic applications of these compounds (Kovalenko et al., 2020).

Antimicrobial Activity

Investigations into the antimicrobial properties of quinazoline derivatives have shown significant activity against various microorganisms. Osarumwense (2022) synthesized compounds with potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. This highlights the quinazoline scaffold's utility in developing new antimicrobial agents (Osarumwense, 2022).

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-13-6-3-11(4-7-13)10-20-16(21)14-8-5-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOTPJIUGLJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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